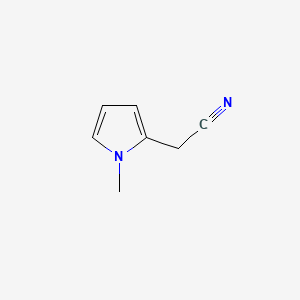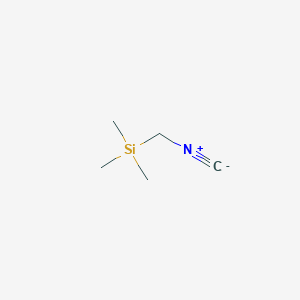
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
Overview
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is a chemical compound that plays a significant role in various biochemical and industrial processes. This compound is known for its involvement in enzymatic reactions, particularly those catalyzed by alkaline phosphatase. It is often used as a substrate in enzyme kinetics studies due to its ability to release a colored product upon hydrolysis .
Mechanism of Action
Target of Action
The primary target of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .
Mode of Action
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt acts as a non-proteinaceous and non-specific chromogenic substrate for alkaline phosphatase . When the compound is hydrolyzed by the enzyme, it releases a yellow-colored product, 4-nitrophenol, which can be detected spectrophotometrically .
Biochemical Pathways
The action of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is involved in the biochemical pathway of phosphate metabolism. The hydrolysis of this compound by alkaline phosphatase leads to the release of inorganic phosphate and 4-nitrophenol . This reaction is a key step in many metabolic pathways, including those involved in energy production and signal transduction.
Result of Action
The hydrolysis of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt by alkaline phosphatase results in the release of inorganic phosphate and 4-nitrophenol . The latter is a yellow-colored compound that can be detected spectrophotometrically, providing a measure of enzyme activity .
Action Environment
The action of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For instance, alkaline phosphatase, the enzyme that hydrolyzes this compound, has an optimal activity at a basic pH . Additionally, the compound’s stability may be affected by factors such as light, heat, and storage conditions.
Biochemical Analysis
Biochemical Properties
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) plays a crucial role in biochemical reactions as a substrate for various enzymes, including alkaline phosphatase. Alkaline phosphatase catalyzes the hydrolysis of this compound, resulting in the release of p-nitrophenol, which can be quantitatively measured due to its yellow color under alkaline conditions . This interaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of phosphatases.
Cellular Effects
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) influences various cellular processes by serving as a substrate in enzymatic reactions. Its hydrolysis by phosphatases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of p-nitrophenol can be used as an indicator of phosphatase activity, which is vital for regulating cellular functions such as dephosphorylation of proteins and nucleotides .
Molecular Mechanism
The molecular mechanism of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) involves its interaction with phosphatases, particularly alkaline phosphatase. The enzyme binds to the phosphate group of the compound, facilitating its hydrolysis and releasing p-nitrophenol and inorganic phosphate. This reaction is crucial for understanding the enzyme’s catalytic activity and its role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) can change over time. The stability of the compound is influenced by factors such as temperature and pH. It is known that the substrate can slowly hydrolyze at room temperature, which necessitates careful handling and storage conditions to maintain its integrity . Long-term studies have shown that the compound’s degradation can affect the accuracy of enzymatic assays.
Dosage Effects in Animal Models
The effects of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) in animal models vary with different dosages. At optimal concentrations, the compound can effectively serve as a substrate for studying phosphatase activity. At high doses, it may exhibit toxic effects, potentially disrupting cellular functions and causing adverse reactions. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is involved in metabolic pathways that include its hydrolysis by phosphatases. The resulting products, p-nitrophenol and inorganic phosphate, can further participate in various biochemical reactions. The compound’s interaction with enzymes such as alkaline phosphatase highlights its role in regulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for enzymatic reactions. Understanding these transport mechanisms is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with enzymes and other biomolecules within these subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate typically involves the reaction of p-nitrophenyl phosphate with 2-amino-2-(hydroxymethyl)-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process involves mixing the reactants in an appropriate solvent, followed by purification steps to isolate the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is catalyzed by enzymes like alkaline phosphatase, leading to the release of p-nitrophenol .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in an alkaline buffer, such as amidiol buffer at pH 9.0. The reaction conditions include maintaining a constant temperature and enzyme concentration to ensure accurate kinetic measurements .
Major Products Formed: The primary product formed from the hydrolysis of this compound is p-nitrophenol, which is a colored compound that can be easily detected and quantified using spectrophotometric methods .
Scientific Research Applications
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate in enzyme assays to study the kinetics and mechanisms of phosphatase enzymes. Additionally, it is used in diagnostic assays to measure enzyme activity in clinical samples .
In the field of medicine, this compound is used to investigate the role of phosphatases in various diseases, including liver dysfunction and bone disorders. It is also employed in the development of biosensors for detecting enzyme activity in biological samples .
Comparison with Similar Compounds
Similar Compounds:
- Bis(p-nitrophenyl) phosphate
- Di-p-nitrophenyl phosphate
- Bis(4-nitrophenyl) phosphate
Uniqueness: 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is unique due to its specific interaction with phosphatase enzymes and its ability to release a colored product upon hydrolysis. This property makes it particularly useful in enzyme assays and diagnostic applications .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);2*6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAXKCWOTRABOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N3O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071228 | |
| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68189-42-4 | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)
